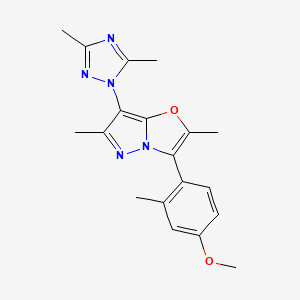
Nvs-crf38
Übersicht
Beschreibung
NVS-CRF38 is a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist . It has low water solubility and is used for research purposes . The molecular weight of NVS-CRF38 is 351.40 and its formula is C19H21N5O2 .
Molecular Structure Analysis
The molecular structure of NVS-CRF38 is represented by the SMILES string: COC1=CC©=C(C2=C©OC3=C(N4N=C©N=C4C)C©=NN32)C=C1 .Physical And Chemical Properties Analysis
NVS-CRF38 has a molecular weight of 351.40 and a formula of C19H21N5O2 . It has low water solubility . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Preclinical Metabolism and Pharmacokinetics : NVS-CRF38 has been studied for its pharmacokinetic properties and metabolism in vitro and in animal models. It shows near-complete absorption in rats and dogs, low hepatic extraction, and extensive tissue distribution. Metabolism studies revealed the formation of several metabolites, with cytochrome P450 enzymes playing a significant role in its primary metabolism. The compound has weak binding to plasma proteins in different species, including humans. The hepatic clearance in humans is predicted to be low (Stringer et al., 2014).
Application of Deuterium Replacement Strategy : The pharmacokinetics of NVS-CRF38 was modulated using a deuterium replacement strategy. This approach aimed to suppress O-demethylation of NVS-CRF38 without losing activity against the CRF1 receptor. The replacement of protons with deuterium at the site of metabolism led to pronounced intrinsic primary isotope effects in both in vitro and in vivo studies. Comparative metabolite identification in rat and human microsomes indicated a marked reduction of the O-demethylated metabolite for deuterated NVS-CRF38 (Stringer et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b][1,3]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-10-9-15(25-6)7-8-16(10)18-12(3)26-19-17(11(2)21-24(18)19)23-14(5)20-13(4)22-23/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEICIUGVENCLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(OC3=C(C(=NN23)C)N4C(=NC(=N4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nvs-crf38 | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)








![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)



